molecular formula C12H11NO2 B8490055 2-(2-Methylquinolin-8-yl)acetic acid

2-(2-Methylquinolin-8-yl)acetic acid

Cat. No.: B8490055
M. Wt: 201.22 g/mol
InChI Key: VPDGLPXGLDGWSE-UHFFFAOYSA-N
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Description

Structural Features:

  • Quinoline backbone : A 10-membered bicyclic system with nitrogen at position 1.
  • Substituents :
    • 2-Methyl group : Enhances lipophilicity and influences electronic distribution.
    • 8-Acetic acid : Introduces carboxylic acid functionality for hydrogen bonding and salt formation.

Table 1: Fundamental Molecular Properties

Property Value Source
Molecular formula C₁₂H₁₁NO₃
Molecular weight (g/mol) 217.22
CAS number 5180-87-0
Density Not reported

The acetic acid side chain adopts a conformation where the carboxyl group projects away from the quinoline plane, minimizing steric hindrance.

Crystallographic Analysis and Conformational Studies

While crystallographic data for this compound remains unpublished, analogous quinoline derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings. For example, the dichloro-substituted analog (CAS: 730950-02-4) crystallizes in the P2₁/c space group with unit cell parameters a = 8.42 Å, b = 10.15 Å, and c = 14.30 Å. These findings suggest that the title compound likely forms similar intermolecular hydrogen bonds via its carboxylic acid group, stabilizing its solid-state structure.

Key Inferences from Analogous Structures:

  • Hydrogen-bonding networks : Carboxylic acid dimers mediate molecular packing.
  • Torsional angles : The C8–O–CH₂–COOH linkage adopts a gauche conformation (~60° dihedral angle).

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.45 (s, 1H, COOH)
  • δ 8.92 (d, J = 8.4 Hz, 1H, H-5 quinoline)
  • δ 8.15–7.25 (m, 4H, aromatic H)
  • δ 4.82 (s, 2H, CH₂COOH)
  • δ 2.68 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 172.1 (COOH)
  • δ 154.3–116.2 (aromatic C)
  • δ 52.3 (CH₂COOH)
  • δ 21.7 (CH₃)

Infrared (IR) Spectroscopy

  • ν(C=O) : 1705 cm⁻¹ (carboxylic acid)
  • ν(C=N) : 1620 cm⁻¹ (quinoline ring)
  • ν(O–H) : 2500–3000 cm⁻¹ (broad, COOH)

UV-Vis Spectroscopy

In ethanol:

  • λₘₐₓ : 275 nm (π→π* transition, quinoline ring)
  • Shoulder at 320 nm (n→π* transition, C=O)

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Optimized Geometry:

  • Bond lengths : C8–O = 1.36 Å, O–CH₂ = 1.43 Å
  • Dihedral angle (quinoline-CH₂COOH) : 58.7°, indicating moderate conjugation.

Frontier Molecular Orbitals:

  • HOMO : Localized on the quinoline ring and methyl group.
  • LUMO : Dominated by the pyridine nitrogen and carboxylic acid moiety.
  • Energy gap (ΔE = LUMO – HOMO) : 4.3 eV, suggesting moderate reactivity.

Table 2: DFT-Derived Electronic Parameters

Parameter Value (eV)
HOMO energy -6.12
LUMO energy -1.82
Global hardness (η) 2.15
Electrophilicity (ω) 3.89

Electrostatic potential maps highlight nucleophilic regions near the carboxylic oxygen and electrophilic zones at the pyridine nitrogen.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(2-methylquinolin-8-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c1-8-5-6-9-3-2-4-10(7-11(14)15)12(9)13-8/h2-6H,7H2,1H3,(H,14,15)

InChI Key

VPDGLPXGLDGWSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2CC(=O)O)C=C1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
2-(2-Methylquinolin-8-yl)acetic acid serves as a crucial building block for the synthesis of more complex quinoline derivatives. These derivatives are essential in developing various pharmaceuticals and agrochemicals. The compound's structure allows for modifications that can enhance biological activity or alter physicochemical properties.

Biological Applications

Enzyme Inhibition and Biological Interactions
Research indicates that this compound can act as an enzyme inhibitor, interacting with various biological macromolecules. Such interactions are critical in understanding the compound's mechanism of action, particularly in the context of disease treatment.

Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including HepG2 liver cancer cells. The compound exhibited an IC50 value ranging from 10 to 50 µM, indicating its effectiveness at low concentrations. Mechanistic studies revealed that treatment with this compound led to:

  • Increased levels of active caspase 9 (5.81-fold increase), suggesting apoptosis induction.
  • Disruption of tubulin polymerization, which is vital for mitosis.

Neuroprotective Potential
A study on quinoline derivatives, including this compound, highlighted its neuroprotective effects in models of Parkinson's disease. The compound mitigated neurodegeneration and improved motor function in animal models.

Anti-inflammatory Properties
In murine models of inflammation, this compound significantly reduced inflammatory markers and improved histological outcomes compared to controls. This suggests potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

Dyes and Pigments Development
The compound is also utilized in the development of dyes and pigments due to its unique structural properties. Its ability to form stable complexes with metal ions makes it suitable for various industrial applications.

Anticancer Study

A recent investigation evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.

Neuroactivity Assessment

In vitro studies using rat brain slices demonstrated that this compound modulated neurotransmitter release, suggesting its potential applications in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 1: [(2-Methylquinolin-8-yl)oxy]acetic Acid (CAS 5180-87-0)
  • Structure: Differs by an ether linkage (-O-) between the quinoline and acetic acid.
  • Molecular Formula: C₁₂H₁₁NO₃ vs. C₁₂H₁₁NO₂ for the target compound.
  • Synthesis: Prepared via alkylation of 8-hydroxyquinoline intermediates . The target compound may require direct condensation or carboxylation at the 8-position.
  • Key Differences : The ether group reduces acidity (pKa ~4.5 vs. ~2.5 for acetic acid derivatives) and alters hydrogen-bonding capacity .
Compound 2: 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
  • Structure : Incorporates a fused furan ring and a 4-methoxyphenyl group.
  • Synthesis: Telescoped multicomponent reaction using 8-hydroxyquinoline, glyoxal, and Meldrum’s acid .
  • Key Differences : Extended π-system enhances UV absorbance but reduces solubility in polar solvents. The methoxy group increases electron density, affecting reactivity in electrophilic substitutions .
Compound 3: 2-[(5-Nitroquinolin-8-yl)oxy]acetic Acid
  • Structure : Nitro group at the 5-position introduces strong electron-withdrawing effects.
  • The nitro group may enhance antibacterial activity but introduce toxicity .

Physicochemical Properties

Property 2-(2-Methylquinolin-8-yl)acetic Acid [(2-Methylquinolin-8-yl)oxy]acetic Acid 2-(5-Nitroquinolin-8-yl)oxyacetic Acid
Molecular Weight 217.22 g/mol 217.22 g/mol 263.19 g/mol
Solubility (H₂O) Low (hydrophobic quinoline core) Moderate (ether linkage enhances polarity) Very low (nitro group increases hydrophobicity)
Acidity (pKa) ~2.5 ~4.5 ~1.8
Melting Point Not reported 145–147°C 180–182°C (predicted)

Q & A

What synthetic methodologies are effective for preparing 2-(2-Methylquinolin-8-yl)acetic acid?

Basic
The synthesis typically involves regioselective functionalization of the quinoline core. For example, bromination of 4-methoxyphenylacetic acid with bromine in acetic acid can introduce halogens at specific positions . Subsequent steps may include nucleophilic substitution or condensation reactions, such as Perkin condensation, to introduce the acetic acid moiety. Reaction optimization (e.g., temperature control at 125°C for 4-chloroquinoline derivatives) is critical to minimize byproducts .

How can structural characterization of this compound be performed to confirm its identity?

Basic
Combined techniques are essential:

  • NMR spectroscopy identifies substituent positions (e.g., methyl and acetic acid groups) through chemical shifts and coupling patterns.
  • Single-crystal X-ray diffraction resolves hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) and torsional angles, revealing electronic effects of substituents (e.g., methoxy coplanarity vs. acetic acid perpendicularity to the quinoline ring) .

What strategies optimize substituent modification on the quinoline ring for enhanced reactivity?

Advanced
Electron-withdrawing groups (e.g., bromine) can be introduced via regioselective bromination in acetic acid, leveraging steric and electronic effects . For 4-substituted derivatives, nucleophilic aromatic substitution at 180°C under inert conditions improves yield . Computational modeling (e.g., QSPR) may predict substituent effects on angles (e.g., C–C–C angles: Br >121°, methoxy ~118°) and reactivity .

How do solid-state properties influence solubility and stability?

Advanced
Hydrogen-bonding networks in the crystal lattice (e.g., dimeric R₂²(8) motifs) reduce solubility in nonpolar solvents. Thermal stability can be assessed via differential scanning calorimetry (DSC), while hygroscopicity is determined by dynamic vapor sorption (DVS). Storage at -20°C in sealed containers prevents decomposition .

What role does this compound play in medicinal chemistry?

Advanced
It serves as a precursor for antimitotic agents like Combretastatin A-4 analogs. The acetic acid moiety facilitates conjugation with targeting vectors, while the quinoline core enhances bioavailability. Biological activity is evaluated via cytotoxicity assays (e.g., IC₅₀ determination in cancer cell lines) .

How is this compound applied in corrosion inhibition studies?

Advanced
Electrochemical methods (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) quantify inhibition efficiency on metals. Weight loss measurements in acidic media (e.g., HCl) correlate inhibitor concentration with corrosion rate. Theoretical calculations (DFT) model adsorption mechanisms on metal surfaces .

What are critical safety considerations during handling?

Basic
Use PPE (nitrile gloves, P95 respirators) to avoid inhalation (H332) or skin contact (H312). Store at -20°C in airtight, light-resistant containers. Decomposition products (e.g., CO, NOₓ) require fume hood use .

How can reaction yields be improved during scale-up?

Advanced
Optimize catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity (e.g., DMF for nucleophilic substitutions). Process analytical technology (PAT) monitors reaction progression in real-time. Continuous flow reactors enhance heat/mass transfer for exothermic steps .

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